2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol
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Overview
Description
4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol is a complex polymeric compound. This compound is known for its unique structural properties and its applications in various scientific fields. It is characterized by the presence of multiple functional groups, including methanoisobenzofuran, hexachloro, and tetrahydro groups, which contribute to its reactivity and versatility.
Preparation Methods
The synthesis of this compound involves multiple steps and specific reaction conditions. One common method involves the polymerization of 4,7-methanoisobenzofuran-1,3-dione with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, and 1,2-propanediol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and other organic compounds.
Scientific Research Applications
4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Industry: The polymer is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, leading to its effects. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol stands out due to its unique combination of functional groups and polymeric structure. Similar compounds include:
- Nadic anhydride
- Himic anhydride
- Carbic anhydride These compounds share some structural similarities but differ in their specific functional groups and reactivity .
Properties
CAS No. |
59326-15-7 |
---|---|
Molecular Formula |
C21H24Cl6O10 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C9H2Cl6O3.C5H12O2.C4H2O3.C3H8O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2H;6-7H,3-4H2,1-2H3;1-2H;3-5H,2H2,1H3 |
InChI Key |
BISCVWJNGVVECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.CC(C)(CO)CO.C1=CC(=O)OC1=O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Related CAS |
59326-15-7 |
Origin of Product |
United States |
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